5,7-dichloro-1H-indole-2-carboxylic Acid
Overview
Description
5,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 4792-71-6 . It has a molecular weight of 230.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,7-dichloro-1H-indole-2-carboxylic acid . The SMILES string representation is OC(=O)c1cc2cc(Cl)cc(Cl)c2[nH]1
. The InChI code provides a standard way to encode the molecular structure using textual representation .
Physical And Chemical Properties Analysis
The boiling point of 5,7-dichloro-1H-indole-2-carboxylic acid is 476.9°C at 760 mmHg . The compound is solid at room temperature .
Scientific Research Applications
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
- Method : The specific methods of synthesis can vary widely depending on the specific alkaloid being synthesized .
- Results : The synthesis of these alkaloids can lead to the production of biologically active compounds that can be used in the treatment of various disorders .
-
Treatment of Various Disorders
- Field : Medicinal Chemistry
- Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific methods of application can vary widely depending on the specific disorder being treated .
- Results : The use of these indole derivatives has shown promise in the treatment of various disorders .
-
Synthesis of Pyrrolizidine Alkaloid
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid .
- Method : The specific methods of synthesis can vary widely depending on the specific alkaloid being synthesized .
- Results : The synthesis of these alkaloids can lead to the production of biologically active compounds .
-
Preparation of Tryptophan Dioxygenase Inhibitors
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Method : The specific methods of preparation can vary widely depending on the specific inhibitor being synthesized .
- Results : The preparation of these inhibitors can lead to the production of compounds that can potentially modulate the immune response in cancer treatment .
-
Synthesis of Indolyl-quinolines
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of indolyl-quinolines via a metal- and solvent-free autoxidative coupling reaction .
- Method : The specific methods of synthesis can vary widely depending on the specific indolyl-quinoline being synthesized .
- Results : The synthesis of these indolyl-quinolines can lead to the production of biologically active compounds .
-
Synthesis of Anthranilic Acids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of anthranilic acids using a bromamine-B oxidant and palladium chloride catalyst .
- Method : The specific methods of synthesis can vary widely depending on the specific anthranilic acid being synthesized .
- Results : The synthesis of these anthranilic acids can lead to the production of biologically active compounds .
-
Synthesis of (±)-Dibromophakellin and Analogs
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
- Method : The specific methods of synthesis can vary widely depending on the specific dibromophakellin or its analog being synthesized .
- Results : The synthesis of these compounds can lead to the production of biologically active compounds .
-
Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Method : The specific methods of synthesis can vary widely depending on the specific pyrrolizidine alkaloid being synthesized .
- Results : The synthesis of these alkaloids can lead to the production of biologically active compounds .
-
Stereoselective Preparation of Renieramycin G Analogs
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .
- Method : The specific methods of preparation can vary widely depending on the specific renieramycin G analog being prepared .
- Results : The preparation of these analogs can lead to the production of biologically active compounds .
Safety And Hazards
Future Directions
While specific future directions for 5,7-dichloro-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole carboxylic acids and their derivatives are of interest in medicinal chemistry due to their wide range of biological activities . They could be explored further for potential therapeutic applications.
properties
IUPAC Name |
5,7-dichloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILAXMNESNFYJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407232 | |
Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-1H-indole-2-carboxylic Acid | |
CAS RN |
4792-71-6 | |
Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.